molecular formula C15H11BrN2S B2511876 5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine CAS No. 450353-72-7

5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine

Cat. No. B2511876
CAS RN: 450353-72-7
M. Wt: 331.23
InChI Key: YXIMYMDAUAJTAL-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that is composed of a thiadiazine ring with a phenyl and a bromophenyl group attached to it. This compound has been studied extensively for its various properties and potential applications.

Scientific Research Applications

Antitumor Activity

Thiadiazine derivatives have been synthesized and evaluated for their antitumor properties. A study highlighted the preparation of triazolo[3,4-b]-1,3,4-thiadiazines showing moderate to excellent growth inhibition against a variety of cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer (Bhat et al., 2009). This suggests that modifications to the thiadiazine core can lead to potent antitumor agents.

Antimicrobial Activity

Novel thiadiazine derivatives have been synthesized and assessed for their antimicrobial efficacy. The compounds demonstrated good to excellent activities against various microbial strains, including resistant bacteria, indicating their potential as new antimicrobial agents (Almajan et al., 2010). The structural diversity of thiadiazines offers a promising avenue for the development of novel antimicrobials.

Anti-inflammatory and Analgesic Activities

Research into thiadiazine derivatives has also extended to evaluating their anti-inflammatory and analgesic effects. A study synthesized a new series of 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-thiadiazines derivatives, showing significant anti-inflammatory activity and potential as analgesic agents (Hussein et al., 2011). This opens up possibilities for the development of new pain management and anti-inflammatory drugs.

Antidepressant Activity

The antidepressant potential of thiadiazine derivatives has been explored, with studies indicating that certain compounds within this class may exhibit psychotropic activities beneficial for treating depression (Sarapultsev et al., 2016). This highlights the versatility of thiadiazines in drug discovery for mental health conditions.

Mechanism of Action

If this compound has biological activity, the mechanism of action would depend on its specific structure and the biological target . Bromophenyl groups are often involved in interactions with proteins, while thiadiazine derivatives have been studied for various biological activities.

Safety and Hazards

As with any chemical compound, handling “5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine” would require appropriate safety precautions . The specific hazards would depend on its physical and chemical properties.

Future Directions

The study of new thiadiazine derivatives is an active area of research in medicinal chemistry, due to the diverse biological activities of these compounds. This particular compound could be of interest for the development of new pharmaceuticals or materials .

properties

IUPAC Name

5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2S/c16-13-8-6-11(7-9-13)14-10-19-15(18-17-14)12-4-2-1-3-5-12/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIMYMDAUAJTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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